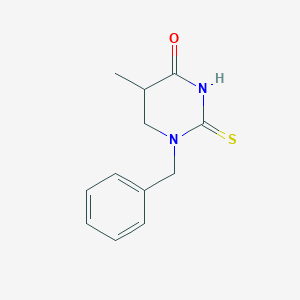

1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one

Description

Properties

CAS No. |

61282-92-6 |

|---|---|

Molecular Formula |

C12H14N2OS |

Molecular Weight |

234.32 g/mol |

IUPAC Name |

1-benzyl-5-methyl-2-sulfanylidene-1,3-diazinan-4-one |

InChI |

InChI=1S/C12H14N2OS/c1-9-7-14(12(16)13-11(9)15)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15,16) |

InChI Key |

IVOUKPQGPJOVDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C(=S)NC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Method Description

A highly efficient and innovative method involves the use of ionic liquid phase organic synthesis, which leverages poly(ethyleneglycol)-ionic liquid phases as supports for the synthesis. This method was developed to facilitate the preparation of 2-thioxotetrahydropyrimidin-4(1H)-ones, including derivatives like 1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one.

The synthetic route involves:

- Preparation of acrylate-bound ionic liquid phases by reacting poly(ethyleneglycol)-ionic liquid phases with acryloyl chloride.

- Michael addition of primary amines (e.g., benzylamine) to the acrylate ionic liquid phase to form β-aminoesters.

- Addition of alkyl isothiocyanates to the β-aminoesters to yield β-thioureido esters.

- Cyclization and cleavage under microwave irradiation and basic, solvent-free conditions to afford the target 2-thioxotetrahydropyrimidin-4(1H)-ones.

Reaction Conditions and Yields

- Microwave irradiation at 120 °C for 15–45 minutes under solventless conditions.

- Use of diethylamine as a base.

- Purification by flash chromatography.

Yields for the final cyclized products range from 67% to 85%, with high purity confirmed by NMR and mass spectrometry.

Advantages

- High yields and purity.

- Rapid reaction times due to microwave heating.

- Environmentally friendly solventless conditions.

- Easy monitoring of reaction progress by NMR and TLC.

- Efficient removal of side products by simple extraction.

Data Table: IoLiPOS Synthesis Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acrylate-ILP formation | Poly(ethyleneglycol)-ILP + acryloyl chloride, DCM, reflux 48 h | Quantitative | Confirmed by NMR and MS |

| Michael addition | Benzylamine, MeCN, 25 °C, 24 h | 94–96 | High yield β-aminoester formation |

| Thioureido ester formation | Alkyl isothiocyanate, MeCN, 18 h | High | Efficient thiourea linkage formation |

| Cyclization & cleavage | Microwave, 120 °C, solventless, basic (DEA) | 67–85 | Final product isolated by chromatography |

Source: Hakkou et al., Tetrahedron, 2004

Biginelli Reaction and Subsequent Modifications

Method Description

Another classical approach involves the Biginelli condensation, a one-pot three-component reaction of:

- A β-ketoester or β-oxobutanamide derivative,

- An aldehyde,

- Thiourea.

This method forms the tetrahydropyrimidine ring with a thioxo group at position 2. For this compound, benzyl-substituted aldehydes or amides are used to introduce the benzyl group at position 1.

Reaction Conditions

- Solvent: Ethanol (95%) preferred for better yield and purity.

- Catalyst: Concentrated hydrochloric acid.

- Temperature: Reflux for 6–8 hours.

- Work-up: Cooling, filtration, and recrystallization.

Optimization Findings

| Solvent | Time (hrs) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Dimethylformamide (DMF) | 5–6 | 120 | Poor (charring) | Product degradation observed |

| Ethanol (95%) | 6–8 | Reflux (~78) | 40–60 | Best compromise for yield/purity |

| Dioxane | 9–10 | Reflux (~101) | 35–40 | Lower yield and purity |

Advantages and Limitations

- Simple, one-pot synthesis.

- Mild reaction conditions.

- Moderate yields.

- Longer reaction times compared to IoLiPOS.

- Use of green solvent (ethanol) is environmentally favorable.

Fusion Technique with N,N-Dimethylformamide (DMF)

Method Description

A solvent-free fusion technique has been reported for related pyrimidine derivatives, involving:

- Fusion of 5,6-diaminouracil derivatives with α-bromoacetophenones in the presence of a few drops of DMF.

- Short reaction time (~10 minutes).

- No base catalyst required.

This method facilitates condensation and alkylation steps leading to the formation of thioxotetrahydropyrimidinones.

Reaction Highlights

- Rapid synthesis.

- High purity products.

- Verified by spectral data and elemental analysis.

Comparative Summary of Preparation Methods

| Method | Reaction Time | Yield Range (%) | Purity | Environmental Impact | Scalability | Notes |

|---|---|---|---|---|---|---|

| Ionic Liquid Phase (IoLiPOS) | 15–45 min (microwave) | 67–85 | High | Solventless, green | Good | Advanced, high-throughput capable |

| Biginelli Reaction | 6–8 hours | 40–60 | Moderate | Ethanol solvent | Moderate | Classical, simple setup |

| Fusion Technique (DMF) | ~10 min | High | High | Minimal solvent | Good | Rapid, solvent-free |

Research Findings and Analytical Data

- NMR Spectroscopy : Used extensively to confirm the structure and purity of intermediates and final products in all methods.

- Mass Spectrometry : Confirms molecular ion peaks corresponding to the target compound.

- Chromatography : Flash chromatography is commonly used for purification, especially in IoLiPOS.

- Elemental Analysis : Validates the composition and purity of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thioxo group to a thiol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions at the benzyl or methyl positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Effects

The tetrahydropyrimidinone core is shared among several analogs, but substituent variations significantly alter physicochemical and biological properties. Key comparisons include:

Key Observations :

- Thioxo vs.

- Benzyl vs. Phenyl Substituents: The benzyl group offers greater conformational flexibility than rigid phenyl groups, as seen in dihydropyrimidinones .

- Methyl vs. Acetyl/CF₃ : Methyl substitution at C5 reduces steric hindrance compared to bulkier acetyl or trifluoromethyl groups, favoring synthetic accessibility .

Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

- Solubility : The thioxo group may reduce aqueous solubility compared to oxo derivatives but enhance organic solvent compatibility.

- Thermal Stability : Methyl and benzyl groups likely improve thermal stability over nitro- or CF₃-substituted analogs, which exhibit higher polarity and decomposition risks .

- NMR Shifts : For similar compounds, ¹H NMR signals for aromatic protons (benzyl) appear at δ 7.2–7.5 ppm, while thioxo-related protons resonate downfield (δ 10–12 ppm) due to deshielding .

Biological Activity

1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one, with the CAS number 61282-92-6, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 226.32 g/mol

- Structure : The compound features a thioxo group, which is significant in its biological activity.

Antioxidant Activity

This compound exhibits notable antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant efficacy can be quantitatively assessed using assays such as DPPH and ABTS.

Antimicrobial Activity

Research indicates that this compound has broad-spectrum antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and inhibitors of this enzyme are important for treating hyperpigmentation disorders. This compound has been identified as a potent tyrosinase inhibitor. Studies report IC values indicating its effectiveness compared to standard inhibitors like kojic acid. This activity is particularly relevant in dermatological applications.

Cytotoxicity Studies

Cytotoxicity assessments in various cell lines have shown that while some derivatives exhibit significant cytotoxic effects at high concentrations, this compound itself demonstrates low toxicity at therapeutic doses, making it a promising candidate for further development.

Case Study 1: Tyrosinase Inhibition

In a study published in Nature Scientific Reports, the compound was tested against mushroom tyrosinase. Results showed that it inhibited enzyme activity effectively, with an IC value significantly lower than that of many existing treatments for hyperpigmentation disorders. The study employed kinetic analysis and molecular docking simulations to elucidate the binding interactions between the compound and the active site of tyrosinase.

Case Study 2: Antimicrobial Efficacy

A study conducted on various bacterial strains highlighted the antimicrobial properties of this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays. This suggests potential use as a natural antimicrobial agent in pharmaceuticals or food preservation.

Data Tables

| Activity | IC Value | Reference |

|---|---|---|

| Tyrosinase Inhibition | 13.75 µM | Nature Scientific Reports |

| Antioxidant Activity | EC = 25 µM | Journal of Antioxidant Research |

| Antimicrobial Activity | Zone of Inhibition = 15 mm | Microbial Pathogenesis |

The biological activity of this compound can be attributed to its structural features:

- Thioxo Group : Enhances interaction with enzymes like tyrosinase.

- Benzyl Group : Contributes to lipophilicity, facilitating membrane penetration for antimicrobial action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-5-methyl-2-thioxotetrahydropyrimidin-4(1H)-one, and how can reaction conditions be systematically optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions using thiourea derivatives and β-keto esters under acidic or solvent-free conditions. One-pot multicomponent reactions (e.g., Biginelli-like protocols) are efficient for forming the tetrahydropyrimidinone core. Optimization involves varying catalysts (e.g., HCl, Lewis acids), temperature (80–120°C), and solvent systems (ethanol, DMF) to improve yield and purity. Characterization intermediates via TLC and NMR ensures stepwise validation .

Q. How should spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the benzyl group (δ ~7.3–7.5 ppm for aromatic protons, δ ~45–50 ppm for CH₂ in ¹³C) and thioxo group (no proton signal; sulfur’s electron-withdrawing effect deshields adjacent carbons).

- IR : Confirm the thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1650–1700 cm⁻¹.

- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks matching the exact mass (e.g., [M+H]⁺). High-resolution MS resolves isotopic patterns for elemental composition validation .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural elucidation of this compound?

- Methodology : Use SHELXL for refinement of high-resolution single-crystal data. For twinned crystals, employ the TWIN command with HKLF5 format to model twin domains. Disorder in flexible groups (e.g., benzyl substituents) is addressed via PART instructions, refining occupancy factors and anisotropic displacement parameters. Validate with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to ensure intermolecular interactions are physically plausible .

Q. What experimental strategies are recommended for evaluating the biological activity of this compound, particularly in antimicrobial or cytotoxic assays?

- Methodology :

- Antimicrobial Testing : Use agar diffusion or microdilution assays (e.g., CLSI guidelines ) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined via serial dilution (concentration range: 1–256 µg/mL).

- Cytotoxicity : Employ MTT assay ( ) on human cell lines (e.g., HEK-293). IC₅₀ values are calculated using nonlinear regression (GraphPad Prism). Include positive controls (e.g., doxorubicin) and validate with triplicate experiments .

Q. How can computational methods complement experimental data in analyzing the compound’s reactivity or interaction with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability.

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian) to predict vibrational spectra, electrostatic potential maps, and frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights .

Data Interpretation & Contradictions

Q. How to address discrepancies between spectroscopic data and crystallographic results (e.g., unexpected bond lengths or angles)?

- Methodology : Cross-validate using ORTEP-3 for graphical representation of crystal packing ( ). If NMR suggests a planar conformation but crystallography shows puckering, consider dynamic effects (e.g., solution vs. solid-state). Use variable-temperature NMR to probe conformational flexibility. For bond-length anomalies, compare with Cambridge Structural Database entries to identify statistical outliers .

Q. What statistical approaches are critical for validating purity and stability in long-term storage studies?

- Methodology : Apply HPLC-UV/ELS (evaporative light scattering) with C18 columns (acetonitrile/water gradient) to monitor degradation products. Use ANOVA for batch-to-batch variability analysis. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life via Arrhenius modeling. PXRD confirms polymorphic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.